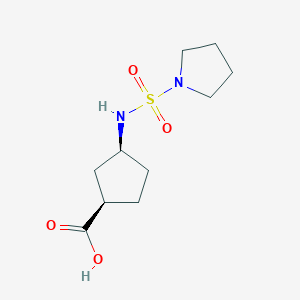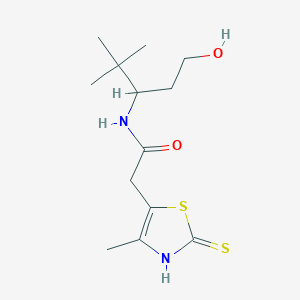![molecular formula C12H20N2O2 B6633583 1-[[(5-Methyl-1,3-oxazol-2-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B6633583.png)
1-[[(5-Methyl-1,3-oxazol-2-yl)methylamino]methyl]cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[(5-Methyl-1,3-oxazol-2-yl)methylamino]methyl]cyclohexan-1-ol is a chemical compound that has recently gained attention in scientific research. This compound is also known as CX516 and belongs to the family of AMPA receptor positive allosteric modulators. CX516 is known to have potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mecanismo De Acción
CX516 acts as a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and learning and memory. CX516 enhances the activity of AMPA receptors, leading to an increase in the strength of synaptic transmission and the formation of new synapses. CX516 also increases the release of neurotransmitters, such as glutamate and acetylcholine, which play a crucial role in learning and memory.
Biochemical and Physiological Effects:
CX516 has been shown to have a variety of biochemical and physiological effects. CX516 enhances the activity of AMPA receptors, leading to an increase in the strength of synaptic transmission and the formation of new synapses. CX516 also increases the release of neurotransmitters, such as glutamate and acetylcholine, which play a crucial role in learning and memory. CX516 has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CX516 has several advantages for lab experiments, including its ability to enhance learning and memory in animal models, its neuroprotective effects, and its potential therapeutic applications in various neurological disorders. However, CX516 has some limitations, including its complex synthesis method, which requires specialized equipment and expertise in organic chemistry.
Direcciones Futuras
There are several future directions for research on CX516, including its potential therapeutic applications in various neurological disorders, its mechanism of action, and its biochemical and physiological effects. Further research is needed to determine the optimal dosage and administration of CX516 for therapeutic use. Additionally, research is needed to investigate the long-term effects of CX516 on learning, memory, and neurological function. Finally, research is needed to develop more efficient and cost-effective methods for the synthesis of CX516.
Métodos De Síntesis
The synthesis of CX516 involves the reaction of 2-amino-5-methyl-1,3-oxazole with cyclohexanone, followed by the reduction of the resulting imine with sodium borohydride. The final product, CX516, is obtained by the reaction of the resulting amine with formaldehyde and hydrogen cyanide. The synthesis of CX516 is a complex process that requires specialized equipment and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
CX516 has been extensively studied for its potential therapeutic applications in various neurological disorders. In animal models, CX516 has been shown to improve learning and memory, reduce anxiety and depression-like behaviors, and enhance motor coordination. CX516 has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Propiedades
IUPAC Name |
1-[[(5-methyl-1,3-oxazol-2-yl)methylamino]methyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-10-7-14-11(16-10)8-13-9-12(15)5-3-2-4-6-12/h7,13,15H,2-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLZUWJCTCIICW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)CNCC2(CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[(5-Methyl-1,3-oxazol-2-yl)methylamino]methyl]cyclohexan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3S)-3-[(2-pyrazol-1-ylacetyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633505.png)
![(1R,3S)-3-[(4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633508.png)
![(1R,3S)-3-[(4-ethylthiadiazole-5-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633515.png)
![(1R,3S)-3-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633522.png)
![(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633527.png)

![(1R,3S)-3-[(4-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633539.png)
![(1R,3S)-3-[(5-cyanopyridin-2-yl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633542.png)
![2-[(5-bromo-1-methyl-6-oxopyridazin-4-yl)amino]-N-methylethanesulfonamide](/img/structure/B6633548.png)

![N-methyl-2-[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethanesulfonamide](/img/structure/B6633564.png)
![N-methyl-2-[(1-methylbenzimidazol-2-yl)amino]ethanesulfonamide](/img/structure/B6633572.png)

![1-(2-Fluorophenyl)-2-[(5-methyl-1,3-oxazol-2-yl)methylamino]ethanol](/img/structure/B6633579.png)